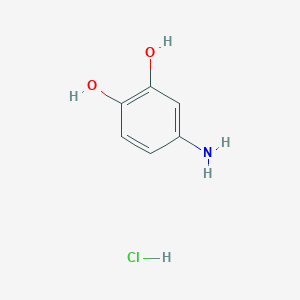
2-Amino-5-chloropyrazine
Vue d'ensemble
Description
2-Amino-5-chloropyrazine (2AC) is a heterocyclic aromatic compound that is used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and its synthesis method is relatively straightforward.
Applications De Recherche Scientifique
Suzuki Coupling in Luminescent Chromophores
2-Amino-5-chloropyrazine has been utilized in the Suzuki coupling approach to synthesize pyrazines related to coelenterazine, a luminescent chromophore. The use of 2-amino-3-benzoyl-5-bromopyrazine, prepared from 2-chloropyrazine, demonstrates the compound's potential in creating complex molecular structures for applications in luminescence and photonics (Jones, Keenan, & Hibbert, 1996).
Mechanism of Conversion in Liquid Ammonia
Research has shown the conversion mechanism of chloropyrazine into aminopyrazine using potassium amide in liquid ammonia. This process involves a detailed mechanistic study, highlighting the compound's behavior in different chemical environments, which is crucial for understanding its potential applications in chemical synthesis (Lont, Plas, & Verbeek, 2010).
Synthesis of Pyrazolo[1,5-a]pyrimidines
The synthesis of pyrazolo[1, 5-a]pyrimidines using 5-amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile, prepared from reactions involving 2-chloropyrazine, has been explored. This research includes the examination of antibacterial and antifungal activities, as well as cytotoxicity against breast cancer cells, demonstrating the compound's relevance in medicinal chemistry and drug discovery (Al-Adiwish et al., 2017).
Development of Anti-tumor Agents
Research has shown the potential of this compound derivatives in the synthesis of novel compounds with anti-tumor activities. These compounds are synthesized using cyanoacetylhydrazine and are evaluated against various human tumor cell lines, suggesting the compound's significant role in the development of new cancer therapeutics (Mohareb, El-Sayed, & Abdelaziz, 2012).
Synthesis of 2,3-Disubstituted Pyrazines
The regioselective metalation of chloropyrazine to synthesize 2,3-disubstituted pyrazines is another application. The research focuses on creating complex molecular structures, which are important in various chemical synthesis processes (Turck, Mojovic, & Quéguiner, 1988).
Tuberculostatic Activity
This compound has been studied for its application in synthesizing compounds with tuberculostatic activity. These studies involve the conversion of 2-amino-3-chloropyrazine and 2-amino-6-chloropyrazine into various derivatives, demonstrating the compound's potential in developing treatments for tuberculosis (Wisterowicz et al., 1989).
Optoelectronic Materials Development
The compound's utility extends to the synthesis of dipyrrolopyrazine derivatives for optoelectronic materials. These studies involve regio-selective amination reactions and a comprehensive investigation of their optical and thermal properties, indicating potential applications in optoelectronics (Meti et al., 2017).
Mécanisme D'action
Safety and Hazards
The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .
Analyse Biochimique
Biochemical Properties
2-Amino-5-chloropyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with serine/threonine-protein kinases, which are involved in the regulation of the cell cycle . These interactions can lead to the modulation of kinase activity, thereby affecting cellular processes such as cell division and differentiation.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in the cell cycle, leading to alterations in cell proliferation and apoptosis . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with serine/threonine-protein kinases can result in the inhibition of kinase activity, thereby affecting downstream signaling pathways . Furthermore, this compound can influence gene expression by binding to DNA or RNA, leading to changes in transcriptional and post-transcriptional regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including cellular damage and disruption of normal metabolic processes . These findings highlight the importance of determining the optimal dosage to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity, making it essential to understand its metabolic profile for effective application in biochemical research and drug development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . For example, this compound may be transported into cells via specific amino acid transporters, influencing its intracellular concentration and subsequent biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and RNA to modulate gene expression. Additionally, its presence in the cytoplasm can influence various signaling pathways and metabolic processes.
Propriétés
IUPAC Name |
5-chloropyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c5-3-1-8-4(6)2-7-3/h1-2H,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCKAMAVEWVBDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510374 | |
| Record name | 5-Chloropyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33332-29-5 | |
| Record name | 5-Chloro-2-pyrazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33332-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloropyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-5-CHLOROPYRAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1281378.png)
![6-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1281379.png)





![[Tert-butyl(dimethyl)silyl] 3-(2-methyl-1,3-dioxolan-2-yl)propanoate](/img/structure/B1281393.png)



